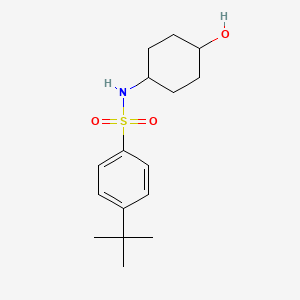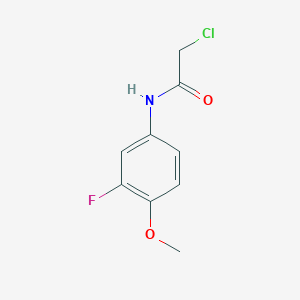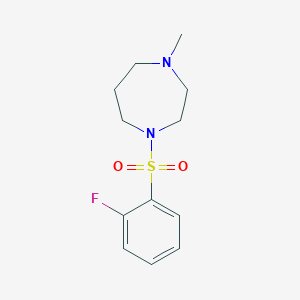![molecular formula C13H16ClNO3S B7541448 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid, also known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBX belongs to the class of compounds known as cysteine protease inhibitors, which have been shown to have a wide range of biological activities.
Wirkmechanismus
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid works by inhibiting the activity of cysteine proteases, which are enzymes that play a critical role in many biological processes, including protein degradation, antigen processing, and apoptosis. By inhibiting these enzymes, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can prevent the breakdown of proteins and other cellular components, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent viral replication. 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has several advantages for lab experiments, including its high potency and specificity for cysteine proteases. However, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can be difficult to work with due to its low solubility in aqueous solutions. Additionally, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid. One potential direction is to study the effects of 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid on other biological processes, such as autophagy and lysosomal function. Another direction is to develop more potent and selective cysteine protease inhibitors based on the structure of 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid. Finally, 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid could be studied further for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. The most common method for synthesizing 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid is through chemical synthesis, which involves the reaction of 2-aminobutanoic acid with 4-chlorobenzyl mercaptan and acetic anhydride. This reaction yields 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-2-11(13(17)18)15-12(16)8-19-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPCHORTUABDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)



![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)



![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)
![2-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]butanoic acid](/img/structure/B7541469.png)
![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)